(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

CAS No.:

Cat. No.: VC18289880

Molecular Formula: C25H24F3NO4

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24F3NO4 |

|---|---|

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | 1-phenylethanamine;2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |

| Standard InChI | InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3 |

| Standard InChI Key | BOVNVEXENBANGR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

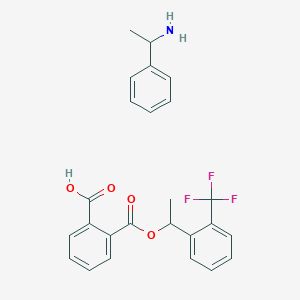

The compound’s IUPAC name, (1S)-1-phenylethanamine;2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid , reflects its bifunctional structure comprising two enantiomerically pure components. The (S) configuration at both stereocenters ensures its chiral nature, which is critical for its role in asymmetric catalysis. The molecular structure (Figure 1) features:

-

A phenylethanamine moiety () with a primary amine group.

-

A trifluoromethylphenyl ethoxy carbonyl benzoate group () containing a carboxylic acid derivative.

The presence of the trifluoromethyl group () enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Table 1: Key Molecular Properties

Spectroscopic and Computational Data

The InChIKey (BOVNVEXENBANGR-DIQYCMFJSA-N) and SMILES notation (CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O) provide unambiguous identifiers for computational modeling. The compound’s 3D conformation, accessible via PubChem’s interactive viewer , reveals a planar benzoate group and a twisted ethoxy linkage, which may influence its reactivity in stereoselective reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate involves a multi-step process:

-

Enantioselective Amination: (S)-1-Phenylethylamine is prepared via kinetic resolution or asymmetric catalysis, ensuring high enantiomeric excess.

-

Esterification: The benzoic acid derivative is reacted with (S)-1-(2-(trifluoromethyl)phenyl)ethanol using carbodiimide coupling agents (e.g., DCC) to form the ethoxy carbonyl benzoate intermediate.

-

Salt Formation: The amine and carboxylic acid components are combined in a stoichiometric ratio to yield the final product as a crystalline salt .

Table 2: Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | (S)-1-Phenylethylamine, Chiral Catalyst | Enantioselective amination |

| 2 | DCC, DMAP, Dichloromethane, 0°C → RT | Esterification activation |

| 3 | Diethyl ether, Recrystallization | Purification and salt formation |

Industrial-Scale Production

VulcanChem reports that the compound is produced in kilogram quantities for research applications, with a purity ≥98% (HPLC). Critical quality control measures include chiral HPLC to verify enantiomeric purity and NMR spectroscopy to confirm structural integrity.

Applications in Asymmetric Synthesis

Chiral Auxiliary and Ligand Design

The compound’s rigid, enantiopure structure makes it a promising candidate for:

-

Chiral Auxiliaries: Its benzoate group can temporarily hold stereochemical information during synthesis, enabling the formation of enantiomerically pure products.

-

Transition Metal Ligands: The amine and ether oxygen atoms may coordinate to metals like palladium or rhodium, facilitating asymmetric hydrogenation or cross-coupling reactions.

Research Directions and Challenges

Mechanistic Studies

Future studies could explore the compound’s behavior under catalytic conditions using DFT calculations or in situ spectroscopy. The role of the -CF₃ group in stabilizing transition states remains underexplored.

Toxicity and Biocompatibility

No toxicity data are publicly available, necessitating preclinical studies to assess its safety profile for potential therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume